molecular formula C10H12ClNO3 B1660950 METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE CAS No. 860344-26-9

METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE

Cat. No.: B1660950
CAS No.: 860344-26-9
M. Wt: 229.66
InChI Key: IFMUQUIQAWPJBQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethyl)benzoate hydrochloride (CAS RN: 312300-45-1) is a synthetic organic compound featuring a benzoate ester core substituted with a 2-aminoethyl group at the para position. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is structurally characterized by:

  • A benzene ring with a methyl ester group (-COOCH₃) at position 2.
  • A 2-aminoethyl (-CH₂CH₂NH₂) substituent, protonated as -CH₂CH₂NH₃⁺Cl⁻ in its hydrochloride form.
  • Molecular formula: C₁₀H₁₄ClNO₂ (molar mass: 215.68 g/mol) .

It serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways. Its ester group improves membrane permeability compared to carboxylic acid analogs, while the aminoethyl moiety enables further functionalization via amide or Schiff base formation .

Properties

IUPAC Name

methyl 4-(2-aminoacetyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMUQUIQAWPJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736300
Record name Methyl 4-glycylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860344-26-9
Record name Methyl 4-glycylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(2-aminoacetyl)benzoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Synthetic Route

The reduction of 2-nitro-4-cyanomethyl benzoate to methyl 4-(2-aminoacetyl)benzoate hydrochloride involves simultaneous hydrogenation of nitro and cyano groups. As detailed in patent CN106565509A, this one-pot reaction uses 5% palladium on carbon (Pd/C) under hydrogen gas (0.5–3.5 MPa) in dilute hydrochloric acid (0.5–5% w/w) at 10–60°C. The nitro group reduces to an amine, while the cyano group converts to an aminomethyl moiety, with HCl protonating the amine to form the hydrochloride salt.

Key Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity
Catalyst Loading 0.01–0.07 g/g substrate Higher loading accelerates reduction but increases cost
HCl Concentration 0.5–5% Prevents side reactions; stabilizes intermediates
Temperature 20–40°C Balances reaction rate and catalyst stability
Hydrogen Pressure 0.5–2.0 MPa Higher pressure improves H₂ solubility

Post-reaction, the catalyst is recovered via filtration and reused with a 0.005–0.05 g/g supplement of fresh Pd/C, achieving consistent catalytic activity over multiple batches. The mother liquor is spin-dried under vacuum (20–40 mmHg) at 50–70°C to yield the hydrochloride salt with >98.0% HPLC purity.

Direct Esterification of 4-(Aminomethyl)Benzoic Acid

Acid-Mediated Esterification

Patent US20070149802A1 describes esterifying 4-(aminomethyl)benzoic acid with methanol in concentrated HCl. The reaction proceeds via nucleophilic acyl substitution, where HCl acts as both a catalyst and proton source for the amine group:

$$
\text{4-(Aminomethyl)benzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl 4-(aminomethyl)benzoate hydrochloride} + \text{H}2\text{O}
$$

Optimization Insights

  • Solvent Selection : Polar, water-immiscible solvents (e.g., methylene chloride) enhance yield by facilitating azeotropic removal of water.
  • pH Control : Adjusting the aqueous phase to pH 9–11 during workup minimizes hydrolysis of the ester product.
  • Temperature : Reactions conducted at –15°C to +10°C reduce side reactions like N-alkylation.

This method achieves yields of 85–92% with purity >95%, though it requires careful control of stoichiometry to avoid over-protonation of the amine.

Azide-Based Coupling Strategies

Synthesis via Azide Intermediates

The Royal Society of Chemistry’s protocol (Supporting Information for D3CC05804B) outlines a route starting from methyl 4-aminobenzoate. Diazotization with tert-butyl nitrite followed by azide formation using trimethylsilyl azide yields methyl 4-azidobenzoate, which undergoes Staudinger or Huisgen cycloaddition to introduce the aminoacetyl group:

$$
\text{Methyl 4-azidobenzoate} + \text{Ph}3\text{P=CH}2 \rightarrow \text{Methyl 4-(2-aminoacetyl)benzoate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Critical Observations

  • Reaction Time : Azide formation requires 1.5–2 hours at room temperature for >90% conversion.
  • Purification : Column chromatography (hexanes/ethyl acetate) isolates the product in 55–83% yield.

While academically versatile, this method’s reliance on hazardous azides and multiple purification steps limits industrial adoption.

Analytical Characterization and Quality Control

Purity Assessment via HPLC

All methods emphasize HPLC for purity verification. Patent CN106565509A reports >98.0% purity using a C18 column with 0.1% phosphoric acid/acetonitrile mobile phase. Residual solvents (e.g., methanol, methylene chloride) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.97 (d, J = 8.6 Hz, Ar–H), 3.87 (s, OCH₃), 4.08 (s, NH₂).
  • IR : Peaks at 1714 cm⁻¹ (C=O ester), 3034 cm⁻¹ (N–H stretch).

Comparative Evaluation of Industrial vs. Academic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Catalytic Hydrogenation 90–95 >98 High Moderate
Direct Esterification 85–92 95–97 High High
Azide Coupling 55–83 90–95 Low Low

Catalytic hydrogenation offers the best balance of yield and purity for large-scale production, though Pd/C catalyst costs necessitate efficient recycling. Direct esterification is cost-effective but requires stringent pH control. Academic azide routes, while innovative, face scalability challenges.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The amino-acetyl group can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Aminoethyl)benzoic Acid Hydrochloride

  • Structure : Lacks the methyl ester, retaining a carboxylic acid (-COOH) group.
  • Molecular formula: C₉H₁₂ClNO₂ (molar mass: 201.65 g/mol) .
  • Key Differences :
    • Solubility : The carboxylic acid form () exhibits higher aqueous solubility but lower lipid solubility compared to the esterified version ().
    • Reactivity : The acid is prone to decarboxylation under heat, whereas the ester is more stable but hydrolyzable under basic conditions .
  • Applications : Used in peptide coupling reactions due to its free carboxylic acid group .

(S)-Methyl 4-(1-Aminoethyl)benzoate Hydrochloride

  • Structure: Stereoisomer with a chiral center at the 1-aminoethyl group.
  • Molecular formula: C₁₀H₁₄ClNO₂ (identical to the target compound) .
  • Key Differences :
    • Stereochemistry : The (S)-enantiomer may exhibit distinct binding affinities in chiral environments (e.g., enzyme active sites).
    • Synthesis : Requires asymmetric synthesis or chiral resolution, increasing production complexity .
  • Applications: Potential use in enantioselective drug development, such as neurotransmitter analogs .

Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate Hydrochloride

  • Structure: Replaces the benzene ring with a thiazole heterocycle and positions the amino group on the thiazole.
  • Molecular formula : C₇H₉ClN₂O₂S (molar mass: 220.68 g/mol) .
  • Key Differences :
    • Electron Distribution : The thiazole ring introduces electron-withdrawing effects, altering reactivity compared to the purely aromatic benzene system.
    • Bioactivity : Thiazole derivatives are often associated with antimicrobial or antidiabetic activities, diverging from the neurological focus of benzylamine analogs .

4-Methyl-2-aminobenzothiazole Hydrochloride

  • Structure: Benzothiazole core with a methyl group at position 4 and an amino group at position 2.
  • Molecular formula : C₈H₈ClN₂S (molar mass: 200.70 g/mol) .
  • Key Differences: Toxicity: Exhibits moderate toxicity (rat oral LD₅₀: 500 mg/kg) due to sulfur and nitrogen heteroatoms, which may generate toxic fumes (SOₓ, NOₓ) upon decomposition . Applications: Primarily used in industrial materials rather than pharmaceuticals .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Solubility Profile
Methyl 4-(2-aminoethyl)benzoate HCl C₁₀H₁₄ClNO₂ 215.68 Ester, aminoethyl Moderate in polar solvents
4-(2-Aminoethyl)benzoic acid HCl C₉H₁₂ClNO₂ 201.65 Carboxylic acid, aminoethyl High aqueous solubility
(S)-Methyl 4-(1-aminoethyl)benzoate HCl C₁₀H₁₄ClNO₂ 215.68 Ester, chiral aminoethyl Similar to non-chiral form
Methyl 2-(2-amino-thiazol-4-yl)acetate HCl C₇H₉ClN₂O₂S 220.68 Thiazole, ester, amino Low lipid solubility

Table 2: Toxicity and Stability

Compound Toxicity (Oral Rat LD₅₀) Decomposition Products
Methyl 4-(2-aminoethyl)benzoate HCl Not reported HCl, CO₂
4-Methyl-2-aminobenzothiazole HCl 500 mg/kg HCl, SOₓ, NOₓ
4-(2-Aminoethyl)benzoic acid HCl Not reported HCl, CO₂ (via decarboxylation)

Biological Activity

Methyl 4-(2-aminoacetyl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C10H12ClNO2
  • CAS Number : 860344-26-9
  • Molecular Weight : 215.66 g/mol

This compound interacts with various biological targets, primarily through enzyme modulation and receptor binding. The compound's structure allows it to participate in biochemical pathways that may lead to therapeutic effects, such as:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Interaction : It may bind to receptors involved in cell signaling, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

Recent studies have investigated the compound's anticancer activity. Preliminary results indicate that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, a study demonstrated that the compound could reduce cell viability in certain cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Research Findings and Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial activity.
  • Anticancer Activity Assessment
    • Objective : To investigate the cytotoxic effects on cancer cell lines.
    • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer).
    • Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Methyl 4-(aminomethyl)benzoateAminomethyl group at para positionCommonly used in pharmaceuticals
Methyl 4-(2-aminoacetamido)benzoateAmino and acetyl groups presentPotential dual-action as antimicrobial and anticancer
Methyl 4-(2-chloroacetyl)benzoateChlorine substituent at para positionKnown for enhanced reactivity in organic synthesis

Q & A

Basic: What are the recommended synthetic routes for METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves coupling 4-(2-aminoacetyl)benzoic acid with methanol under acidic conditions, followed by HCl salt formation. Key steps include:

  • Esterification: Use HCl gas or thionyl chloride to protonate the carboxylic acid group, enhancing reactivity with methanol .
  • Purification: Recrystallization from ethanol/water mixtures improves purity (>98%) by removing unreacted intermediates, as demonstrated for structurally similar benzoate esters .
  • Yield Optimization: Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios of reactants (e.g., 1.2:1 methanol:acid) to minimize side products.

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C spectra to confirm ester and aminoacetyl groups. The SMILES notation COC(=O)CCC[NH3+] (from similar ester hydrochlorides) aids peak assignment .
  • Mass Spectrometry: Exact mass determination (e.g., using ESI-MS) validates molecular weight, with fragmentation patterns confirming the hydrochloride salt .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry, employing SHELXL for refinement and ORTEP-3 for graphical representation .

Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural refinement?

Answer:

  • Software Tools: Use SHELXL’s twin refinement module (TWIN/BASF commands) for twinned crystals. For disordered regions, apply PART/SUMP constraints to model alternative conformations .
  • Validation: Cross-check with WinGX’s ADDSYM to detect missed symmetry operations and PLATON’s ADDSYM for validation .
  • Case Study: A 2023 study on similar benzoate derivatives achieved R-factor <0.05 by iteratively refining hydrogen-bonding networks using SHELX’s DFIX command .

Advanced: How does the hydrochloride salt affect the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH Sensitivity: The hydrochloride salt enhances aqueous solubility but risks hydrolysis in alkaline conditions (pH >8). Stability studies (e.g., HPLC monitoring at 25°C) show <5% degradation over 24 hours at pH 5–7 .
  • Thermal Stability: Thermogravimetric analysis (TGA) of analogous esters indicates decomposition >150°C, suggesting storage at room temperature in desiccators .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Answer:

  • Binary Solvents: Ethanol/water (7:3 v/v) is effective, achieving >98% purity for methyl benzoate derivatives .
  • Crystallization Tips: Slow cooling (1°C/min) promotes large crystals, reducing solvent inclusion. For hygroscopic batches, use anhydrous diethyl ether for trituration .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina with the compound’s 3D structure (generated via Avogadro or Gaussian) to simulate binding to acetyltransferase enzymes.
  • MD Simulations: GROMACS-based simulations (pH 7.4, 310K) assess stability of ligand-protein complexes, validated by experimental IC50_{50} values from enzyme inhibition assays .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Answer:

  • Toxicity: Similar aminoacetyl esters exhibit moderate dermal irritation (Risk Code Xi; R36/37/38). Use PPE (gloves, goggles) and work in fume hoods .
  • Spill Management: Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .

Advanced: How can researchers address discrepancies between theoretical and experimental NMR data?

Answer:

  • DFT Calculations: Use Gaussian 16 to simulate 1H^1H NMR shifts (B3LYP/6-311+G(d,p) basis set). Compare with experimental data to identify protonation state effects or solvent interactions .
  • Dynamic Effects: Account for rotameric equilibria in the aminoacetyl group using EXSY NMR or variable-temperature studies .

Basic: What are the compound’s key applications in medicinal chemistry research?

Answer:

  • Intermediate Use: Serves as a precursor for acetyltransferase inhibitors or peptide conjugates. For example, methyl esters are used in synthesizing acoteamine hydrochloride analogs .
  • Pharmacological Studies: In vitro assays (e.g., enzyme inhibition, cytotoxicity) validate bioactivity, with purity >95% critical for reproducible results .

Advanced: How can researchers design experiments to resolve conflicting solubility data reported in literature?

Answer:

  • Method Standardization: Use the shake-flask method (OECD 105) at 25°C, comparing solubility in DMSO, water, and ethanol.
  • Controlled Variables: Document pH, ionic strength, and particle size. For example, a 2024 study resolved discrepancies in methyl benzoate solubility by standardizing particle size (100–150 µm sieve) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE
Reactant of Route 2
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METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE

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